molecular formula C21H16N4O4S B2417897 N-(3-acetylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-89-8

N-(3-acetylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2417897
CAS No.: 852135-89-8
M. Wt: 420.44
InChI Key: SXKHLWIZTBSFRE-UHFFFAOYSA-N
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Description

This compound belongs to a class of molecules known as imidazo[2,1-b][1,3]thiazole carboxamide derivatives . These molecules have been identified as potential antimycobacterial agents . The most active derivative in this class, IT10, carries a 4-nitro phenyl moiety .


Synthesis Analysis

The synthesis of similar compounds involves the cyclization of compound 1 with ethyl 2-chloro-3-oxobutanoate (2) in 1,4-dioxane under reflux condition . The resulting compound was established by 1H NMR .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazo[2,1-b][1,3]thiazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve cyclization and condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .

Scientific Research Applications

Immunomodulatory Applications

Imidazo[2,1-b]thiazole derivatives, including the one , have been researched for their potential immunological effects. Harraga et al. (1994) studied about 40 substituted imidazo[2,1-b]thiazoles and discovered their in vitro immunological effect on human T trypsinized lymphocytes, particularly on the modulation of the expression of CD2 receptors, suggesting a possible regeneration effect (Harraga et al., 1994).

Anti-inflammatory and Analgesic Properties

The compound and its derivatives have also been synthesized to investigate their anti-inflammatory and analgesic activities. Soyer Can et al. (2021) synthesized new carboxamides and found that some of these molecules exhibited significant cell viability and nitrite reducing effects, comparable to traditional anti-inflammatory agents (Soyer Can et al., 2021).

Cytotoxic Activity

Research into the cytotoxic activity of derivatives of the compound has been conducted, with some novel derivatives designed and tested against human cancer cell lines. For instance, Ding et al. (2012) identified derivatives with potential as inhibitors against cancer cell lines such as MDA-MB-231, indicating the compound's relevance in cancer research (Ding et al., 2012).

Future Directions

The future directions for these compounds could involve further optimization of the chemical structure to enhance antimycobacterial activity, as well as comprehensive in vivo studies to evaluate their therapeutic potential .

Mechanism of Action

Target of Action

The primary target of N-(3-acetylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic pathways in the bacterium.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme . This interaction disrupts the normal function of the enzyme, thereby affecting the biosynthesis of coenzyme A. The disruption in the production of this coenzyme hampers various metabolic pathways within the bacterium.

Biochemical Pathways

The affected biochemical pathway is the pantothenate and CoA biosynthesis pathway . The inhibition of Pantothenate synthetase disrupts the production of pantothenate, a precursor for CoA biosynthesis. This disruption affects the downstream production of CoA, which is a vital cofactor in numerous enzymatic reactions, including the citric acid cycle and fatty acid synthesis and degradation.

Pharmacokinetics

In silico admet prediction has been carried out for this compound

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting Pantothenate synthetase, the compound disrupts the bacterium’s metabolic processes, leading to its inability to proliferate. This makes the compound a potential candidate for the development of new anti-mycobacterial agents.

Properties

IUPAC Name

N-(3-acetylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S/c1-12-19(20(27)22-16-7-3-5-14(9-16)13(2)26)30-21-23-18(11-24(12)21)15-6-4-8-17(10-15)25(28)29/h3-11H,1-2H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKHLWIZTBSFRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=CC(=C4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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